molecular formula C17H17N3O3S B14935798 ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B14935798
M. Wt: 343.4 g/mol
InChI Key: VYZBYTQYKVVPPI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazole ring. The final step involves the esterification of the carboxylate group.

    Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole or thiazole rings.

    Reduction: Reduced forms of the ester or carbonyl groups.

    Substitution: Substituted derivatives at the ester or amide positions.

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar indole structure but different functional groups.

    Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Similar thiazole and indole rings but different ester group.

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar indole structure but different additional rings and functional groups.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)13-9-11-7-5-6-8-12(11)20(13)3/h5-9H,4H2,1-3H3,(H,18,19,21)

InChI Key

VYZBYTQYKVVPPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3N2C)C

Origin of Product

United States

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